ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . The reaction conditions often include refluxing in ethanol with the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazolopyridine core but differs in its substitution pattern and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different ring fusion and potential as a CDK2 inhibitor.
Uniqueness
Ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific ester functional group, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)12-4-3-8-7(6-12)5-10-11-8/h5H,2-4,6H2,1H3,(H,10,11) |
InChI Key |
YZRPSQAROQHAIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C=NN2 |
Origin of Product |
United States |
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